molecular formula C12H13N3O B8531821 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one

3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one

Cat. No.: B8531821
M. Wt: 215.25 g/mol
InChI Key: PCXKOLKDHYJJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring fused with a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-nitropyridine, a series of reactions including reduction, alkylation, and cyclization can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as palladium on carbon and hydrogen gas, followed by alkylation using alkyl halides and bases like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-5-methylpyridine
  • 4-(aminomethyl)-6-methylpyridin-2-one
  • 3-(aminomethyl)-4-methylpyridine

Uniqueness

3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and a pyridinone moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C12H13N3O/c1-8-6-10(9-2-4-14-5-3-9)11(7-13)12(16)15-8/h2-6H,7,13H2,1H3,(H,15,16)

InChI Key

PCXKOLKDHYJJCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice bath cooled THF (100 mL) solution of 6-methyl-2-oxo-1,2-dihydro-4,4′-bipyridine-3-carbonitrile (4 g, 18.9 mmol) was added NaBH4 (1.43 g, 37.9 mmol), and I2 (4.81 g, 18.9 mmol), and the mixture was stirred for 0.5 h. The reaction mixture was then heated at reflux for 4 h. After cooling to 0° C., the reaction mixture was adjusted to pH 5 with 4 N HCl. The mixture was concentrated in vacuo to give the crude compound, which was purified by HPLC to give 3-(aminomethyl)-6-methyl-4,4′-bipyridin-2(1H)-one (1.9 g, 31%) as a TFA salt. LCMS MH+=216.0 1H NMR (400 MHz, DMSO-d6 in D2O) δ 8.87 (d, 2H), 7.87 (d, 2H), 6.13 (s, 1H), 3.65 (br s, 2H), 2.17 (s, 3H).
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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